Cas no 23894-82-8 (1,3,2-Dioxaborinane, 4,4,6-trimethyl-)

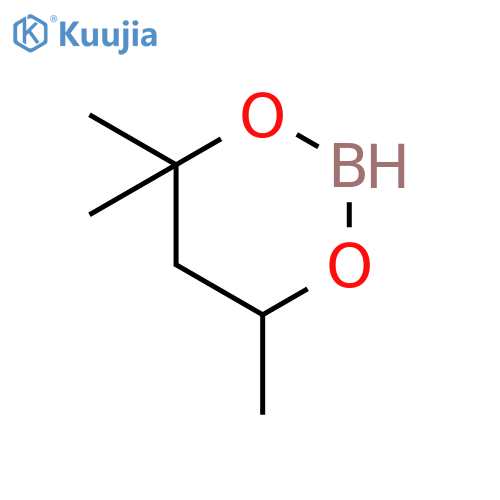

23894-82-8 structure

商品名:1,3,2-Dioxaborinane, 4,4,6-trimethyl-

1,3,2-Dioxaborinane, 4,4,6-trimethyl- 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborinane, 4,4,6-trimethyl-

- methyl pentane diol borane

- 4,4,6-Trimethyl-1,3,2-dioxaborinane

- 23894-82-8

- DB-152976

- SCHEMBL1014386

- ARSUQHZDPBOKDP-UHFFFAOYSA-N

-

- インチ: InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3

- InChIKey: KZAMKXKKAYRGLP-UHFFFAOYSA-N

- ほほえんだ: [B]1OC(CC(O1)(C)C)C

計算された属性

- せいみつぶんしりょう: 127.10449

- どういたいしつりょう: 127.0930348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- PSA: 18.46

1,3,2-Dioxaborinane, 4,4,6-trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00819396-25g |

4,4,6-Trimethyl-1,3,2-dioxaborinane |

23894-82-8 | 95% GC | 25g |

¥1735.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70880-25g |

4,4,6-Trimethyl-1,3,2-dioxaborinane |

23894-82-8 | 25g |

¥1736.0 | 2021-09-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QB291-1g |

1,3,2-Dioxaborinane, 4,4,6-trimethyl- |

23894-82-8 | 95% +GC | 1g |

183.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70880-250mg |

4,4,6-Trimethyl-1,3,2-dioxaborinane |

23894-82-8 | 95% GC | 250mg |

¥108.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70880-100mg |

4,4,6-Trimethyl-1,3,2-dioxaborinane |

23894-82-8 | 95% GC | 100mg |

¥42.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QB291-250mg |

1,3,2-Dioxaborinane, 4,4,6-trimethyl- |

23894-82-8 | 97% | 250mg |

207CNY | 2021-05-07 | |

| Aaron | AR01KKT6-100mg |

4,4,6-Trimethyl-1,3,2-dioxaborinane |

23894-82-8 | 95% | 100mg |

$6.00 | 2025-02-11 | |

| 1PlusChem | 1P01KKKU-1g |

4,4,6-Trimethyl-1,3,2-dioxaborinane |

23894-82-8 | 95% GC | 1g |

$59.00 | 2024-05-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00819396-5g |

4,4,6-Trimethyl-1,3,2-dioxaborinane |

23894-82-8 | 95% GC | 5g |

¥511.0 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QB291-5g |

1,3,2-Dioxaborinane, 4,4,6-trimethyl- |

23894-82-8 | 95% +GC | 5g |

624.0CNY | 2021-07-15 |

1,3,2-Dioxaborinane, 4,4,6-trimethyl- 関連文献

-

D. J. Nieves,N. S. Azmi,R. Xu,R. Lévy,E. A. Yates,D. G. Fernig Chem. Commun. 2014 50 13157

-

2. Contributions to the chemistry of boron. Part 160. A convenient synthesis of catecholatoborane and diboraneDetlef M?nnig,Heinrich N?th J. Chem. Soc. Dalton Trans. 1985 1689

-

Sean M. Smith,Gia L. Hoang,Rhitankar Pal,Mohammad O. Bani Khaled,Liberty S. W. Pelter,Xiao Cheng Zeng,James M. Takacs Chem. Commun. 2012 48 12180

-

Rachod Boonsin,Geneviève Chadeyron,Jean-Philippe Roblin,Damien Boyer,Rachid Mahiou J. Mater. Chem. C 2015 3 9580

-

Julien Nicolas,Simona Mura,Davide Brambilla,Nicolas Mackiewicz,Patrick Couvreur Chem. Soc. Rev. 2013 42 1147

23894-82-8 (1,3,2-Dioxaborinane, 4,4,6-trimethyl-) 関連製品

- 61676-61-7(2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量